molecular formula C12H5Cl3O B1345151 2,4,6-Trichlorodibenzofuran CAS No. 58802-14-5

2,4,6-Trichlorodibenzofuran

Cat. No. B1345151
CAS RN: 58802-14-5
M. Wt: 271.5 g/mol
InChI Key: GTKURBTWZFQHHY-UHFFFAOYSA-N
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Description

2,4,6-Trichlorodibenzofuran is a type of chlorinated dibenzofuran . It is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) and mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .


Synthesis Analysis

The synthesis of 2,4,6-Trichlorodibenzofuran is complex and involves multiple steps . A study on a similar compound, 1,9-dihydroxy-3,7-dimethoxy-2-hexanoyl-4,6,8-trichlorodibenzofuran, revealed that its structure was confirmed by synthesizing the compound with the deduced structure . The synthetic compound was identical to the naturally occurring compound .


Molecular Structure Analysis

The molecular formula of 2,4,6-Trichlorodibenzofuran is C12H5Cl3O . Its molecular weight is 271.53 . The structure of this compound is highly substituted, making it difficult to determine using only physico-chemical and spectral data .


Physical And Chemical Properties Analysis

2,4,6-Trichlorodibenzofuran has a molecular weight of 271.53 and a molecular formula of C12H5Cl3O . It is part of the class of organic compounds known as polychlorinated dibenzofurans, which are organic compounds containing one or more chlorine atoms attached to the dibenzofuran structure .

Mechanism of Action

2,4,6-Trichlorodibenzofuran acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates, leading to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This mechanism mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .

properties

IUPAC Name

2,4,6-trichlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O/c13-6-4-8-7-2-1-3-9(14)11(7)16-12(8)10(15)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKURBTWZFQHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=C2C=C(C=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207532
Record name 2,4,6-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichlorodibenzofuran

CAS RN

58802-14-5
Record name 2,4,6-Trichlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRICHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384GMZ5B40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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